(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a xanthene moiety attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a xanthene derivative under reflux conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or xanthene moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The xanthene moiety is known to interact with cellular components, leading to the modulation of oxidative stress pathways. This compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
(2,6-dimethylmorpholin-4-yl)methyl-4-hydroxy-5-methoxyphenyl: Similar structure but with different functional groups.
(2,6-dimethylmorpholin-4-yl)-(2-methylquinolin-4-yl)methanone: Contains a quinoline moiety instead of xanthene.
Uniqueness
(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone is unique due to the combination of the morpholine and xanthene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-11-21(12-14(2)23-13)20(22)19-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)19/h3-10,13-14,19H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLWSBPQVVQGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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